7-Methylbenzo[d][1,3]dioxol-4-amine

ecteinascidin synthesis trabectedin intermediate structure-activity requirement

7-Methylbenzo[d][1,3]dioxol-4-amine (CAS 492444-28-7; molecular formula C₈H₉NO₂; molecular weight 151.16 g/mol) is a benzodioxole-class heterocyclic building block bearing a primary aromatic amine at the C-4 position and a methyl substituent at the C-7 position of the fused 1,3-benzodioxole ring system. The compound exists as a white to off-white solid with a computed XLogP3 of 1.4, a topological polar surface area of 44.5 Ų, zero rotatable bonds, and one hydrogen bond donor.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Cat. No. B13945302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylbenzo[d][1,3]dioxol-4-amine
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)N)OCO2
InChIInChI=1S/C8H9NO2/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-3H,4,9H2,1H3
InChIKeyGYRDYVRXDJSGML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylbenzo[d][1,3]dioxol-4-amine (CAS 492444-28-7) — Structural Identity, Class Context, and Scientific Procurement Profile


7-Methylbenzo[d][1,3]dioxol-4-amine (CAS 492444-28-7; molecular formula C₈H₉NO₂; molecular weight 151.16 g/mol) is a benzodioxole-class heterocyclic building block bearing a primary aromatic amine at the C-4 position and a methyl substituent at the C-7 position of the fused 1,3-benzodioxole ring system [1]. The compound exists as a white to off-white solid with a computed XLogP3 of 1.4, a topological polar surface area of 44.5 Ų, zero rotatable bonds, and one hydrogen bond donor [1]. Unlike the unsubstituted parent compound benzo[d][1,3]dioxol-4-amine (CAS 1668-84-4; MW 137.14; XLogP3 1.1), the 7-methyl group confers increased lipophilicity and introduces a regiochemically defined substitution pattern that is structurally indispensable for specific downstream synthetic applications, most notably as a key intermediate in the manufacture of ecteinascidin-class antitumor agents [1][2]. The compound is commercially supplied at certified purity levels (typically 97%) for research and pharmaceutical intermediate use .

Why Generic Substitution of 7-Methylbenzo[d][1,3]dioxol-4-amine Fails — Structural, Pharmacophoric, and Process-Economic Non-Interchangeability


Benzodioxole-4-amine analogs are not freely interchangeable building blocks because the position, size, and electronic character of substituents on the benzodioxole ring directly govern both the synthetic accessibility of downstream intermediates and the fidelity of the final molecular architecture. The 7-methyl group in 7-methylbenzo[d][1,3]dioxol-4-amine is not a generic alkyl decoration; it is a pharmacophorically mandated structural element for ecteinascidin alkaloids such as trabectedin (Yondelis), where the methyl group at this specific position is present in the natural product and essential for DNA minor-groove alkylation activity [1]. Using the unsubstituted parent compound benzo[d][1,3]dioxol-4-amine (CAS 1668-84-4) in the same synthetic sequence would yield a des-methyl intermediate that cannot converge to the correct ecteinascidin scaffold [1]. Furthermore, the alternative synthetic route starting from sesamol (benzo[d][1,3]dioxol-5-ol) requires costly, toxic, and pyrophoric reagents (n-butyl lithium, trimethyl borate) together with trimethylboroxine, which is not commercially available at scale, whereas the 7-methyl-bearing route from 3-methyl-2,4-dihydroxybenzaldehyde circumvents these obstacles entirely [1]. These structure-process interdependencies render simple analog substitution scientifically invalid and economically prohibitive.

Product-Specific Quantitative Evidence Guide for 7-Methylbenzo[d][1,3]dioxol-4-amine — Comparator-Anchored Differentiation Data


Evidence Item 1: Structural Indispensability of the C-7 Methyl Group for Ecteinascidin Alkaloid Synthesis vs. Unsubstituted Parent Compound

The C-7 methyl substituent of 7-methylbenzo[d][1,3]dioxol-4-amine is a structurally mandatory feature for the synthesis of ecteinascidin alkaloids including trabectedin (ET-743, Yondelis). The US patent application US 2015/0119587 explicitly identifies compounds of formula-I, which incorporate the 7-methylbenzo[d][1,3]dioxol-4-yl core, as key intermediates in the synthesis of Ecteinascidin 743, 736, 729, 722, 637, and 594 [1]. In the ecteinascidin natural product structure, the C-7 methyl group on the benzodioxole subunit is present in the final pharmacophore and contributes to the DNA minor-groove binding and alkylation activity that underlies the drug's potent antiproliferative effects (ET-743 antiproliferative activity exceeds that of taxol, camptothecin, adriamycin, mitomycin C, cisplatin, and etoposide by 1–3 orders of magnitude) [1]. The unsubstituted parent compound benzo[d][1,3]dioxol-4-amine (CAS 1668-84-4) lacks this methyl group and therefore cannot yield the correct ecteinascidin architecture; its use would produce a des-methyl intermediate that is structurally incapable of converging to the natural product scaffold [2].

ecteinascidin synthesis trabectedin intermediate structure-activity requirement

Evidence Item 2: Process-Economic Superiority — 3-Methyl-2,4-dihydroxybenzaldehyde Route vs. Sesamol-Based Route for Ecteinascidin Intermediate Production

The patent US 2015/0119587 provides a direct head-to-head process comparison between the prior art sesamol-based route and the invented route employing 3-methyl-2,4-dihydroxybenzaldehyde (which furnishes the 7-methyl substitution). The prior art route starting from sesamol required: (i) reaction with n-butyl lithium and trimethyl borate, (ii) reaction with ethyl glyoxalate in hexafluoroisopropanol, (iii) triflation followed by reaction with trimethylboroxine in the presence of palladium(tetrakis-triphenylphosphine), and (iv) reaction with thionyl bromide [1]. The patent explicitly identifies the 'handling of costly, toxic, and pyrophoric reagents' and 'non-availability of trimethylboroxine on commercial scale' as the main drawbacks preventing commercialization of the sesamol route [1]. In contrast, the 7-methyl-bearing route achieves selective mono-protection of 3-methyl-2,4-dihydroxybenzaldehyde at the C-4 hydroxyl with an isolated yield of 55–60% (purity >98% by GC after crystallization) or approximately 70% after recovery of unreacted starting material via hydrolysis of mother liquors [1]. The downstream Casiraghi condensation proceeds with complete regioselectivity (no regioisomeric product observed) [1].

process chemistry ecteinascidin manufacturing cost of goods comparison

Evidence Item 3: Physicochemical Property Differentiation — 7-Methylbenzo[d][1,3]dioxol-4-amine vs. Parent Benzo[d][1,3]dioxol-4-amine

The introduction of a methyl group at the C-7 position produces measurable and practically significant changes in key physicochemical descriptors compared to the unsubstituted parent compound. According to PubChem computed properties, 7-methylbenzo[d][1,3]dioxol-4-amine (CID 17980581) exhibits an XLogP3 of 1.4, whereas benzo[d][1,3]dioxol-4-amine (CID 10313165) has an XLogP3 of 1.1 [1][2]. This ΔXLogP3 of +0.3 log units represents an approximately two-fold increase in octanol-water partition coefficient, indicating enhanced lipophilicity that affects partitioning behavior in both synthetic workup procedures and biological assay systems. The molecular weight increases from 137.14 to 151.16 g/mol (Δ = +14.02), while the topological polar surface area remains constant at 44.5 Ų for both compounds [1][2]. The hydrogen bond donor count (1) and acceptor count (3) are identical, indicating that the methyl substitution modulates hydrophobicity without altering the core hydrogen-bonding pharmacophore [1][2].

lipophilicity computed properties drug-likeness parameters

Evidence Item 4: Commercial Purity Specification and Quality Assurance — Certified 97% Purity for Research and Intermediate Use

7-Methylbenzo[d][1,3]dioxol-4-amine is commercially supplied with a certified minimum purity of 97% as documented by specialty chemical suppliers . This purity level is suitable for use as a building block in multi-step organic synthesis, including the preparation of ecteinascidin intermediates where the patent process achieves >98% GC purity after crystallization of the downstream mono-protected intermediate [1]. The compound is provided with supporting analytical documentation (NMR, HPLC, or GC as per supplier) and is stored long-term in a cool, dry environment . While several benzodioxole-4-amine analogs (e.g., 5-bromobenzo[d][1,3]dioxol-4-amine, CAS 401811-78-7) are also commercially available at similar purity specifications (typically 98%), the 7-methyl compound is distinguished by its documented role in patented pharmaceutical intermediate synthesis rather than generic building-block status [1].

chemical purity quality control procurement specification

Evidence Item 5: Regiochemical Precision — Orthogonality of C-4 Amine and C-7 Methyl for Iterative Derivatization vs. Alternative Substitution Patterns

The regiochemical arrangement of 7-methylbenzo[d][1,3]dioxol-4-amine — with the reactive primary amine at C-4 and the methyl group at C-7 in a para-like relationship across the benzodioxole ring — provides a defined synthetic handle for sequential derivatization that is not replicated by isomers with alternative substitution patterns. The C-4 amine can undergo nucleophilic substitution, acylation, sulfonylation, and diazotization reactions independently, while the C-7 methyl group serves as a blocking position that prevents unwanted electrophilic aromatic substitution at that site . In the patent process, this regiochemistry enables selective mono-protection at the C-4 hydroxyl (in the precursor 3-methyl-2,4-dihydroxybenzaldehyde) with approximately 75% selectivity by GC, followed by crystallization to >98% purity [1]. By contrast, the isomeric 1,3-benzodioxol-5-amine, 2-methyl (listed alongside the target compound in supplier catalogs as a structurally related compound) places the amine and methyl groups in a different spatial arrangement, leading to different reactivity and steric profiles . The 5-bromo analog (CAS 401811-78-7) introduces a heavy halogen that enables cross-coupling chemistry but at the cost of increased molecular weight (216.04 vs. 151.16) and altered electronic properties .

regioselective functionalization synthetic handles iterative derivatization

Optimal Research and Industrial Application Scenarios for 7-Methylbenzo[d][1,3]dioxol-4-amine — Evidence-Anchored Use Cases


Scenario 1: Pharmaceutical Intermediate Sourcing for Ecteinascidin (Trabectedin/Lurbinectedin) API Manufacture

7-Methylbenzo[d][1,3]dioxol-4-amine and its downstream derivatives of formula-I are explicitly designated as key intermediates for the commercial-scale synthesis of ecteinascidin alkaloids including trabectedin (ET-743, Yondelis) [1]. The patent-protected process using 3-methyl-2,4-dihydroxybenzaldehyde as starting material (which incorporates the 7-methyl group) has been developed specifically to enable industrial-scale manufacture by eliminating pyrophoric reagents and commercially unavailable intermediates (trimethylboroxine) that plagued the prior sesamol-based route [1]. Any organization engaged in generic API production of trabectedin, or in the synthesis of next-generation ecteinascidin analogs such as lurbinectedin, should specify the 7-methyl-bearing benzodioxole-4-amine intermediate as a critical procurement item, because substitution with the unsubstituted parent compound would yield a des-methyl intermediate incompatible with the ecteinascidin scaffold [1][2].

Scenario 2: Medicinal Chemistry SAR Exploration of Benzodioxole-Containing Bioactive Scaffolds

The benzodioxole moiety is a privileged scaffold in medicinal chemistry, occurring in diverse bioactive compounds including podophyllotoxin, steganacin, combretastatin A-2, and numerous synthetic anticancer, antimicrobial, and anti-inflammatory agents [3]. For structure-activity relationship (SAR) studies where the methyl group position and lipophilicity are variables of interest, 7-methylbenzo[d][1,3]dioxol-4-amine provides a well-defined regioisomer with computed XLogP3 of 1.4 and MW of 151.16 that can be systematically compared against the unsubstituted parent (XLogP3 1.1, MW 137.14) and 5-halogenated analogs (e.g., 5-bromo: MW 216.04) [2]. The 7-methyl compound's lower molecular weight and absence of halogen make it particularly suitable for fragment-based drug discovery and lead optimization campaigns where ligand efficiency metrics penalize excessive mass.

Scenario 3: Process Chemistry Development and Route Scouting for Complex Natural Product Synthesis

The quantitative process data disclosed in US 2015/0119587 — including the 55–60% isolated yield of the mono-protected intermediate IX (upgradeable to >98% GC purity by crystallization, or ~70% with mother liquor recovery) and the 100% regioselectivity of the Casiraghi condensation step — provide a benchmarked starting point for process chemistry groups developing new synthetic routes to tetrahydroisoquinoline alkaloids [1]. The documented avoidance of n-butyl lithium, trimethyl borate, and trimethylboroxine represents a tangible process safety and supply-chain advantage that can be directly factored into route feasibility assessments and cost-of-goods modeling [1].

Scenario 4: Academic and Industrial Research Requiring Certified Purity Benzodioxole Building Blocks with Traceable Quality Documentation

For research laboratories requiring benzodioxole-4-amine building blocks with defined purity specifications and supporting analytical documentation, 7-methylbenzo[d][1,3]dioxol-4-amine is commercially supplied at 97% purity with available certificates of analysis (COA) and safety data sheets (SDS) . The compound is classified as non-hazardous for DOT/IATA transport and is stored long-term in cool, dry conditions . This established commercial supply chain with documented quality assurance protocols distinguishes the 7-methyl compound from less well-characterized or research-grade-only benzodioxole analogs that may lack traceable quality documentation.

Quote Request

Request a Quote for 7-Methylbenzo[d][1,3]dioxol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.